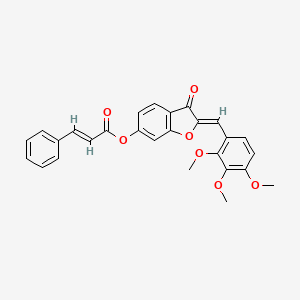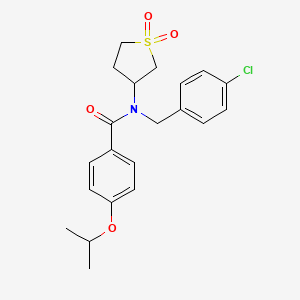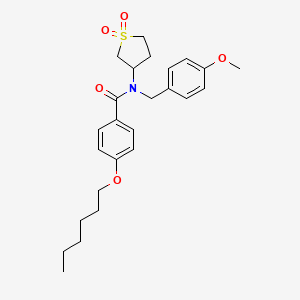![molecular formula C15H11F2NO B15098705 2-[4-(Difluoromethoxy)phenyl]indolizine](/img/structure/B15098705.png)
2-[4-(Difluoromethoxy)phenyl]indolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Difluoromethoxy)phenyl]indolizine is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. This particular compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to the indolizine core. The presence of the difluoromethoxy group imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-alkylpyridines as starting materials, which undergo oxidation to form the indolizine skeleton . The difluoromethoxyphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of 2-[4-(Difluoromethoxy)phenyl]indolizine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2-[4-(Difluoromethoxy)phenyl]indolizine can undergo various chemical reactions, including:
Oxidation: The indolizine core can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the difluoromethoxy group or the indolizine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-[4-(Difluoromethoxy)phenyl]indolizine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]indolizine involves its interaction with specific molecular targets and pathways. The indolizine core can interact with various enzymes and receptors, modulating their activity. The difluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Detailed studies on its mechanism of action are ongoing, focusing on its effects at the molecular and cellular levels .
類似化合物との比較
2-[4-(Difluoromethoxy)phenyl]indolizine can be compared with other indolizine derivatives and similar compounds:
Indole: Both indole and indolizine share a fused ring system, but indolizine has a nitrogen atom in a different position, leading to distinct chemical properties.
Indolizidine Alkaloids: These natural products have a similar core structure but often feature additional functional groups and complex ring systems.
Other Difluoromethoxy Compounds: Compounds with difluoromethoxy groups exhibit unique properties due to the presence of fluorine atoms, which can influence their reactivity and biological activity.
特性
分子式 |
C15H11F2NO |
|---|---|
分子量 |
259.25 g/mol |
IUPAC名 |
2-[4-(difluoromethoxy)phenyl]indolizine |
InChI |
InChI=1S/C15H11F2NO/c16-15(17)19-14-6-4-11(5-7-14)12-9-13-3-1-2-8-18(13)10-12/h1-10,15H |
InChIキー |
CELAAHZRGIEVNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15098625.png)


![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B15098634.png)


![4-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B15098664.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B15098671.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098676.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-3-hydroxybenzohydrazide](/img/structure/B15098678.png)

![(5Z)-5-(3-fluorobenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15098690.png)

![4-(Methylethoxy)-1-[(4-methylindolo[2,3-b]quinoxalin-5-yl)methyl]benzene](/img/structure/B15098711.png)
